molecular formula C28H20N2O4 B3013207 3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one CAS No. 861206-52-2

3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one

Cat. No. B3013207
CAS RN: 861206-52-2
M. Wt: 448.478
InChI Key: GCABLUGXOGQONP-HAHDFKILSA-N
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Description

The compound "3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one" is a complex molecule that appears to be related to the benzofuran and carbolin families. Benzofurans are oxygen-containing heterocycles that have been studied for various biological activities, including antimicrobial properties . Carbolines, on the other hand, are nitrogen-containing heterocycles that have been explored for their potential in synthesizing complex molecular structures, such as in the intramolecular Heck reaction .

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves cyclocondensation reactions, as seen in the creation of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives . Similarly, the synthesis of carbolines can be achieved through intramolecular Heck reactions, as demonstrated in the one-pot synthesis of 3,4-benzo[c]-β-carbolines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives often includes planar rings that can be almost perpendicular to each other, as observed in the crystal structures of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates . This perpendicular conformation is crucial for the molecule's interactions and could be a feature in the molecular structure of "this compound".

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, including decyclization when reacted with secondary amines . The compound may also undergo similar reactions, which could be useful in further functionalizing the molecule or in the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their intermolecular interactions, such as hydrogen bonding and C—H⋯π interactions . These interactions can lead to the formation of dimers and affect the compound's solubility and stability. The antioxidant properties of benzofuran derivatives have also been evaluated, with some compounds showing significant radical scavenging potency . These properties are important for the potential application of "this compound" in medicinal chemistry.

Scientific Research Applications

Antimalarial Properties

The tetrahydro-β-carboline scaffold, a structural component of the compound , has shown promise in antimalarial research. Specifically, enantiopure benzofuran-2-carboxamides derived from 1-aryltetrahydro-β-carbolines, including compounds with benzofuran moieties, have demonstrated significant in vitro efficacy against Plasmodium falciparum. This indicates a potential application of this compound or its derivatives in developing antimalarial agents (Almolhim et al., 2022).

Chemical Synthesis and Rearrangements

Studies on substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides have revealed interesting chemical properties and potential for synthesis of diverse compounds. These studies, focusing on rearrangement reactions, could be relevant for understanding the chemical behavior and synthesis possibilities of the compound (Váňa et al., 2012).

Antimicrobial Applications

Compounds integrating benzofuran moieties, similar to the one you're interested in, have been synthesized and evaluated for their antimicrobial properties. These include derivatives that have shown effectiveness against pathogenic bacteria, suggesting a potential application of the compound or its derivatives in antimicrobial therapies (Idrees et al., 2020).

Crystal Structure Analysis

Research into compounds with benzofuran moieties, including analyses of their crystal structures, has been conducted. These studies provide insights into the molecular structure and intermolecular interactions of such compounds, which are crucial for understanding the physical and chemical properties of the compound (Choi et al., 2008).

Enzyme Inhibition and Therapeutic Applications

Some benzofuran derivatives have shown inhibitory activities against human enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential therapeutic applications of the compound or its derivatives in treating conditions related to enzyme dysfunction (Luo et al., 2005).

properties

IUPAC Name

(3Z)-3-[[1-(3-oxo-1H-2-benzofuran-1-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O4/c31-27-20-10-3-1-8-17(20)23(33-27)15-30-14-13-18-16-7-5-6-12-22(16)29-24(18)25(30)26-19-9-2-4-11-21(19)28(32)34-26/h1-12,15,25-26,29H,13-14H2/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCABLUGXOGQONP-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C=C6C7=CC=CC=C7C(=O)O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)/C=C\6/C7=CC=CC=C7C(=O)O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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